N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine
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Overview
Description
N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a benzoyl moiety, an azetidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the azetidine ring and the pyrimidine ring separately, followed by their coupling. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction. The trifluoromethoxybenzoyl group is introduced through a Friedel-Crafts acylation reaction using trifluoromethoxybenzoyl chloride and an appropriate catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity by forming strong interactions with the target site. The azetidine and pyrimidine rings contribute to the overall stability and reactivity of the molecule, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in the overall structure and functional groups.
4-(Trifluoromethoxy)benzylamine: Similar trifluoromethoxy group but lacks the azetidine and pyrimidine rings.
4-Chlorobenzylamine: Contains a benzylamine structure but with a chlorine substituent instead of trifluoromethoxy.
Uniqueness
N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine is unique due to the combination of its trifluoromethoxybenzoyl, azetidine, and pyrimidine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various scientific fields.
Properties
IUPAC Name |
[3-(pyrimidin-4-ylamino)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c16-15(17,18)24-12-3-1-10(2-4-12)14(23)22-7-11(8-22)21-13-5-6-19-9-20-13/h1-6,9,11H,7-8H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLCGZFSWYWXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)NC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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